molecular formula C9H11FO3 B11956574 3-(2-Fluorophenoxy)-1,2-propanediol CAS No. 399-28-0

3-(2-Fluorophenoxy)-1,2-propanediol

Cat. No.: B11956574
CAS No.: 399-28-0
M. Wt: 186.18 g/mol
InChI Key: SJNWVWZUCJZLGK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-1,2-propanediol is a fluorinated derivative of 1,2-propanediol (propylene glycol), where a 2-fluorophenoxy group replaces one hydroxyl group. 1,2-Propanediol itself is a versatile compound with applications in pharmaceuticals, solvents, and antifreeze due to its low toxicity and biodegradability . The introduction of a fluorophenoxy group likely modifies its physicochemical behavior, including solubility, hydrogen bonding, and reactivity, compared to non-fluorinated analogs.

Properties

CAS No.

399-28-0

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

3-(2-fluorophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H11FO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2

InChI Key

SJNWVWZUCJZLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenoxy)-1,2-propanediol typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Fluorophenoxy)-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluorophenoxy)-1,2-propanedione.

    Reduction: Formation of 3-(2-Fluorophenoxy)-1,2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenoxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)-1,2-propanediol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-(2-Fluorophenoxy)-1,2-propanediol with key structural analogs:

Compound Name Substituent (Position) Molecular Weight Melting Point (°C) Solubility Key Applications
3-(2-Fluorophenoxy)-1,2-propanediol -F (ortho) 200.18 (calc) Not reported Likely moderate Pharmaceuticals (inferred)
3-(2-Methoxyphenoxy)-1,2-propanediol (Guaifenesin) -OCH₃ (ortho) 198.22 Not reported Slightly soluble Expectorant
3-(4-Chlorophenoxy)-1,2-propanediol -Cl (para) 202.64 78–82 Slightly in water Chemical intermediate
3-(2-Methylphenoxy)-1,2-propanediol (Mephenesin) -CH₃ (ortho) 182.22 Not reported Not reported Muscle relaxant

Key Observations:

  • Substituent Effects: The electron-withdrawing fluorine (ortho) in the target compound may increase the acidity of adjacent hydroxyl groups compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This could enhance hydrogen bonding and solubility in polar solvents relative to Mephenesin .
  • Melting Points: The para-chloro analog (3-(4-Chlorophenoxy)-1,2-propanediol) has a higher melting point (78–82°C) due to stronger intermolecular forces from the polar chloro group .
  • Solubility: 1,2-Propanediol derivatives with hydrophilic groups (e.g., -OH in glycerol) exhibit higher solubility in water .

Chemical Reactivity and Functional Behavior

  • Hydrogen Bonding: Glycerol, with three hydroxyl groups, exhibits stronger solvation via hydrogen bonding than 1,2-propanediol . The fluorophenoxy group in the target compound may reduce hydrogen-bonding capacity compared to glycerol but enhance it relative to non-polar analogs like Mephenesin.
  • Dipole Moments: Substituted phenoxy groups influence dipole moments. For example, acetol (a related carbonyl compound) has a dipole moment of ~2.9 D due to its carbonyl group . The electronegative fluorine in 3-(2-Fluorophenoxy)-1,2-propanediol may elevate its dipole moment, enhancing interactions in pharmaceutical or solvent applications.

Metabolic and Toxicological Considerations

  • Biodegradability: 1,2-Propanediol is biodegradable and low-toxicity . For instance, fluorinated compounds often exhibit slower degradation due to C-F bond stability.
  • Biosynthesis: Engineered E. coli strains produce 1,2-propanediol from glycerol via metabolic pathways involving methylglyoxal synthase and alcohol dehydrogenases . Fluorinated derivatives would require specialized enzymatic routes for sustainable production.

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